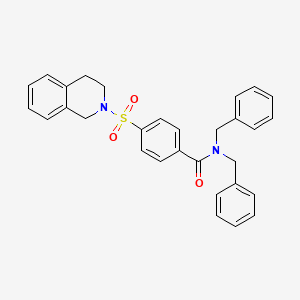

![molecular formula C20H17Cl2NO3 B2650219 1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-95-2](/img/structure/B2650219.png)

1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

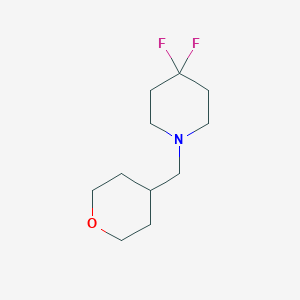

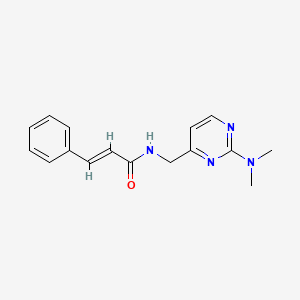

1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a novel spiro- [chromane-2,4’-piperidin]-4 (3 H )-one derivative . These compounds have been designed and synthesized for their potential anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) strain H37Ra .

Synthesis Analysis

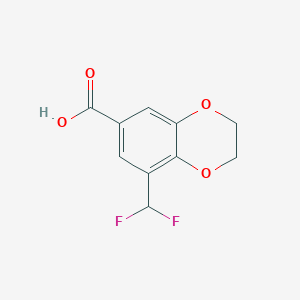

The synthetic derivatives of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one were confirmed by analytical methods, including 1 H-NMR, 13 C-NMR, and mass spectrometry . The synthesis process involves the use of N-Boc-piperidin-4-one in the presence of pyrrolidine as a base .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using analytical methods such as 1 H-NMR, 13 C-NMR, and mass spectrometry .Chemical Reactions Analysis

The synthetic derivatives of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one were evaluated for their anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) strain H37Ra . Among all the evaluated compounds, PS08 exhibited significant inhibition with an MIC value of 3.72 μM .科学的研究の応用

Pharmacophore Importance

1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is recognized as a critical pharmacophore, being a structural component in numerous drugs, drug candidates, and various biochemical reagents. Recent advancements in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds highlight their significance in medicinal chemistry, particularly due to their biological relevance and potential in developing new biologically active substances (Ghatpande et al., 2020).

Synthesis and Structural Activity Relationship

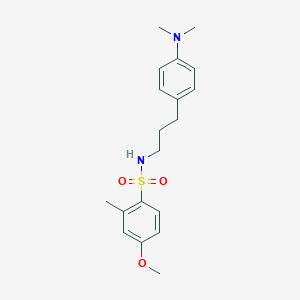

The synthesis and structure-activity relationship (SAR) of spiro[isochroman-piperidine] analogs, including this compound variants, have been extensively studied for their inhibitory activity on histamine release from mast cells. These studies emphasize the influence of lipophilicity over the electrostatic character of the 1'-substituent on the compound's biological activity, guiding the design of more effective compounds (Yamato et al., 1981).

Histone Deacetylase (HDAC) Inhibition

Compounds based on the spiro[chromane-2,4'-piperidine] structure, including derivatives of this compound, have been discovered as novel histone deacetylase (HDAC) inhibitors. These inhibitors show potential in treating various cancers by influencing gene expression and cell cycle regulation (Varasi et al., 2011).

Acetyl-CoA Carboxylase (ACC) Inhibition

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their in vitro acetyl-CoA carboxylase (ACC) inhibitory activity, which is crucial for fatty acid synthesis. This research is significant for understanding the compound's potential in metabolic-related conditions and diseases (Shinde et al., 2009).

Antimycobacterial Activity

Studies on the atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, including this compound derivatives, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008).

Safety and Hazards

特性

IUPAC Name |

1'-(2,4-dichlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO3/c21-13-5-6-14(16(22)11-13)19(25)23-9-7-20(8-10-23)12-17(24)15-3-1-2-4-18(15)26-20/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNDNPIRFIFHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid](/img/structure/B2650137.png)

![(4As,8aS)-1,3,4,5,6,7,8,8a-octahydropyrano[3,4-c]pyridin-4a-ol;hydrochloride](/img/structure/B2650140.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2650143.png)

![3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2650144.png)

![N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2650150.png)

![3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2650152.png)